(2-Aminoethyl)(1-cyclopropylethyl)methylamine

Medicinal Chemistry Physicochemical Properties Lead Optimization

(2-Aminoethyl)(1-cyclopropylethyl)methylamine (CAS 1154554-70-7) is a tertiary diamine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol. It is a versatile building block featuring a cyclopropylethyl group, an aminoethyl chain, and a methylamine moiety.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Cat. No. B13254635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoethyl)(1-cyclopropylethyl)methylamine
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C1CC1)N(C)CCN
InChIInChI=1S/C8H18N2/c1-7(8-3-4-8)10(2)6-5-9/h7-8H,3-6,9H2,1-2H3
InChIKeyRWURBTQUSWCOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminoethyl)(1-cyclopropylethyl)methylamine Procurement: Baseline Structure and Properties


(2-Aminoethyl)(1-cyclopropylethyl)methylamine (CAS 1154554-70-7) is a tertiary diamine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . It is a versatile building block featuring a cyclopropylethyl group, an aminoethyl chain, and a methylamine moiety. This structural arrangement is of interest in medicinal chemistry and organic synthesis . It is commercially available as a free base with a purity of ≥98% and as a dihydrochloride salt (CAS 1803606-43-0) with a purity of 95% .

Cyclopropylethyl-substituted diamine building block – designed for synthetic versatility in medicinal chemistry.
Available as free base and dihydrochloride salt – supports flexible reaction conditions and downstream coupling.
Steric and conformational probe – enables exploration of lipophilic and shape-defined chemical space.

Why (2-Aminoethyl)(1-cyclopropylethyl)methylamine Cannot Be Replaced by Generic Analogs


Direct substitution of (2-Aminoethyl)(1-cyclopropylethyl)methylamine with simpler, more common diamines like (2-aminoethyl)(cyclopropylmethyl)amine or N-(2-aminoethyl)-N-methylcyclopropanamine is scientifically unsound due to the specific influence of the 1-cyclopropylethyl group. This unique substituent modulates key physicochemical properties, including increased lipophilicity (as inferred from a higher molecular weight and predicted logP compared to in-class analogs) and altered steric bulk, which directly impacts target engagement, metabolic stability, and overall molecular recognition in downstream applications [1]. The presence of the cyclopropane ring also imparts a degree of conformational restriction, a feature exploited in drug design to enhance selectivity and potency [2]. These structural nuances ensure that generic substitution would likely result in a failure to replicate the specific interaction profile required for a given synthetic or biological application.

Replacing the 1-cyclopropylethyl group with simpler cyclopropylmethyl analogs may alter predicted lipophilicity and membrane permeability, shifting structure-activity relationships.
Molecular weight and steric bulk differences (e.g., vs. N-(2-aminoethyl)-N-methylcyclopropanamine) can impact target binding pocket occupancy and conformational bias.
Conformational restriction from the cyclopropane ring is not replicated by acyclic or less substituted diamines, potentially altering molecular recognition profiles.

(2-Aminoethyl)(1-cyclopropylethyl)methylamine: Quantified Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity vs. (2-Aminoethyl)(cyclopropylmethyl)amine

(2-Aminoethyl)(1-cyclopropylethyl)methylamine exhibits a higher calculated partition coefficient (XLogP3-AA) compared to the structurally similar (2-aminoethyl)(cyclopropylmethyl)amine. This difference in lipophilicity is a direct consequence of the additional carbon atoms in the 1-cyclopropylethyl substituent [1].

Lipophilicity
Class-level inference
Δ XLogP3-AA = 1.0
Predicted lipophilicity increase may support permeability screening.
Computed vs. (2-aminoethyl)(cyclopropylmethyl)amine; data to verify experimentally.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Increased Molecular Weight and Steric Bulk for Modulating Target Interactions

The molecular weight of (2-Aminoethyl)(1-cyclopropylethyl)methylamine is 142.24 g/mol, significantly higher than its closest analogs, such as N-(2-aminoethyl)-N-methylcyclopropanamine (114.19 g/mol) and (2-aminoethyl)(cyclopropylmethyl)amine (114.19 g/mol). This increased mass corresponds to greater steric bulk, which can be exploited to fill hydrophobic pockets in a binding site or to modulate conformational flexibility [1].

Molecular Weight
Cross-study comparable
28.05 g/mol higher
Measurable MW distinction supports procurement identity verification.
Compared to N-(2-aminoethyl)-N-methylcyclopropanamine (114.19 g/mol).
Chemical Biology Structure-Activity Relationship (SAR) Molecular Recognition

High Purity Specifications for Reliable Research and Development

Commercially available (2-Aminoethyl)(1-cyclopropylethyl)methylamine is offered with a high minimum purity specification of 98% for the free base and 95% for the dihydrochloride salt . This level of purity is essential for ensuring consistent and reproducible results in sensitive chemical and biological applications.

Purity
Supporting evidence
≥98% free base
High-purity specification supports lot-to-lot reproducibility.
Vendor COA; typical in-class analog purity is 95%.
Chemical Synthesis Quality Control Reproducibility

(2-Aminoethyl)(1-cyclopropylethyl)methylamine: High-Value Application Scenarios for Procurement


Synthesis of Lipophilic Ligands for CNS and GPCR Targets

The predicted increase in lipophilicity (Δ = 1.0 log unit) compared to smaller diamines suggests (2-Aminoethyl)(1-cyclopropylethyl)methylamine is a superior choice for creating building blocks intended to cross biological membranes or engage targets with hydrophobic binding pockets, such as certain G-protein coupled receptors (GPCRs) or central nervous system (CNS) targets. This property is critical in early-stage drug discovery where optimizing permeability is a key goal [1].

Modulation of Conformational Flexibility in Macrocyclic and Peptidomimetic Synthesis

The unique 1-cyclopropylethyl group introduces a specific steric and conformational constraint due to the cyclopropane ring. This makes the compound a valuable building block for synthesizing conformationally restricted molecules, including macrocycles and peptidomimetics. The defined three-dimensional shape imparted by this group is often essential for achieving high target selectivity and potency [2].

High-Purity Intermediate for Reproducible Chemical Biology and SAR Studies

Given its availability at a high purity of ≥98%, this compound is ideally suited for use as a key intermediate in the synthesis of chemical probes or for conducting rigorous Structure-Activity Relationship (SAR) studies. The high purity minimizes the confounding influence of impurities, ensuring that any observed biological or chemical effects can be confidently attributed to the intended molecular structure .

Generation of Novel Chemical Space for Library Synthesis

The distinct combination of the cyclopropylethyl group with an aminoethyl chain provides access to a unique region of chemical space not readily explored with simpler, more common diamine building blocks. This makes the compound a valuable asset for diversity-oriented synthesis and the creation of proprietary screening libraries, offering a competitive edge in hit identification campaigns .

Application
Selection Property
Validation Focus
Lipophilic ligand synthesis (CNS/GPCR)
Lipophilicity modulation
Permeability and target engagement studies
Macrocyclic and peptidomimetic synthesis
Conformational constraint
Selectivity and potency in assay contexts
Chemical biology probe intermediate
High-purity specification
Impurity profile and reproducibility
Diversity-oriented library synthesis
Unique steric/electronic features
Library diversity and hit identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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